Indolin-4-Ol Hydrochloride

Description

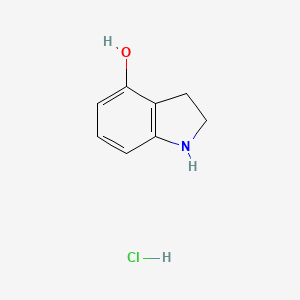

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3-dihydro-1H-indol-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c10-8-3-1-2-7-6(8)4-5-9-7;/h1-3,9-10H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGRKIYYLKCUJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415334-16-5 | |

| Record name | 2,3-dihydro-1H-indol-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Computational Analysis of Indolin 4 Ol Hydrochloride

Theoretical Chemistry Studies

Theoretical chemistry studies for Indolin-4-ol hydrochloride involve the use of quantum mechanical calculations to model its molecular properties. These studies are instrumental in predicting geometries, electronic distributions, and chemical reactivity, providing a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a popular and versatile method in computational chemistry due to its balance of accuracy and computational cost. researchgate.net The theory is based on the principle that the energy of a molecule can be determined from its electron density.

For a molecule like this compound, DFT calculations can predict a wide range of properties, including its geometry, vibrational frequencies, and electronic properties. These calculations are performed using various functionals and basis sets, which approximate the exchange-correlation energy and describe the atomic orbitals, respectively. The choice of functional and basis set is crucial for obtaining accurate results.

The first step in most DFT studies is to determine the molecule's most stable three-dimensional structure, known as the ground state optimized geometry. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, this would involve calculating the forces on each atom and adjusting their positions until these forces are negligible.

The resulting optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in related indole (B1671886) derivatives, DFT calculations have been used to predict the planarity of the ring systems and the orientation of substituents. mdpi.com These geometric parameters are crucial as they influence the molecule's electronic properties and how it interacts with other molecules.

Table 1: Illustrative Optimized Geometrical Parameters for an Indole Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.39 | - | - |

| C2-N1 | 1.37 | C1-C2-N1: 108.5 | - |

| C1-C6-C5-C4 | - | - | 179.9 |

| H-N1-C2 | - | 125.0 | - |

Note: The data in this table is illustrative for a generic indole derivative and not specific to this compound. The values demonstrate the type of information obtained from a ground state optimization calculation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. scirp.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org For indole derivatives, the HOMO is typically a π-orbital delocalized over the bicyclic ring system, while the LUMO is a π*-orbital. Substituents on the indole ring can significantly affect the energies of these orbitals and thus the molecule's reactivity. researchgate.net For example, electron-donating groups tend to increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups tend to decrease the LUMO energy, making it a better electron acceptor. researchgate.net

Table 2: Illustrative Frontier Orbital Energies and HOMO-LUMO Gap for a Substituted Indole

| Molecular Orbital | Energy (eV) |

| HOMO | -6.65 |

| LUMO | -1.82 |

| HOMO-LUMO Gap (ΔE) | 4.83 |

Note: This data is representative of a substituted indole and serves as an example. The specific values for this compound would require a dedicated DFT calculation.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated. These descriptors provide a quantitative measure of a molecule's reactivity and stability. researchgate.net They are derived from conceptual DFT and include parameters such as chemical potential, hardness, softness, and electrophilicity index. acs.orgrsc.org

Chemical Potential (μ) : This is a measure of the escaping tendency of electrons from a molecule. It is calculated as μ = (EHOMO + ELUMO) / 2. More negative values indicate higher stability.

Chemical Hardness (η) : This represents the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and higher stability.

Global Softness (S) : This is the reciprocal of hardness (S = 1/η) and indicates the molecule's capacity to receive electrons.

Electrophilicity Index (ω) : This descriptor measures the ability of a molecule to accept electrons. It is calculated as ω = μ2 / (2η).

These descriptors are valuable in predicting how a molecule will behave in a chemical reaction.

Table 3: Illustrative Global Chemical Reactivity Descriptors for a Model Indole Compound

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -4.235 |

| Chemical Hardness (η) | 2.415 |

| Global Softness (S) | 0.414 |

| Electrophilicity Index (ω) | 3.708 |

Note: The values presented are for illustrative purposes based on the example HOMO/LUMO energies in the previous section.

Mulliken population analysis is a method for estimating partial atomic charges from the results of a quantum chemistry calculation. wikipedia.org This analysis partitions the total electron density among the atoms in a molecule, providing insight into the distribution of charge. chemrxiv.orgchemrxiv.orguni-muenchen.de The calculated Mulliken charges can help identify the electrophilic and nucleophilic sites within a molecule.

For this compound, a Mulliken charge analysis would likely show that the nitrogen atom and the oxygen atom of the hydroxyl group carry a negative charge due to their high electronegativity, while the hydrogen atoms attached to them would be positively charged. The carbon atoms in the aromatic ring would have varying charges depending on their local chemical environment. Understanding the charge distribution is fundamental to predicting the molecule's intermolecular interactions and reactivity.

Table 4: Illustrative Mulliken Atomic Charges for Key Atoms in an Indolin-4-ol Moiety

| Atom | Mulliken Charge (a.u.) |

| N1 | -0.58 |

| C2 | 0.25 |

| C3 | -0.21 |

| C4 | 0.15 |

| O (at C4) | -0.65 |

| H (on N1) | 0.35 |

| H (on O) | 0.42 |

Note: This data is hypothetical and for illustrative purposes to show the type of information obtained from a Mulliken charge analysis.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for understanding the charge distribution and for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks.

The MEP map is typically colored to indicate different potential values. Regions of negative electrostatic potential (usually colored red) are electron-rich and are susceptible to electrophilic attack. Regions of positive electrostatic potential (usually colored blue) are electron-poor and are susceptible to nucleophilic attack. Green regions represent neutral or weakly interacting areas. researchgate.net

For this compound, the MEP map would be expected to show a negative potential around the oxygen and nitrogen atoms, indicating their role as hydrogen bond acceptors. mdpi.com A positive potential would be expected around the hydrogen atoms of the hydroxyl and amine groups, making them hydrogen bond donors. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the behavior of molecules at an atomic level. espublisher.comnih.gov For indoline (B122111) derivatives, MD simulations provide critical insights into their interaction with various environments, such as biological receptors or material surfaces. nih.govtandfonline.comtandfonline.comnih.gov These simulations can elucidate the stability of ligand-protein complexes, predict binding affinities, and characterize the conformational changes that molecules undergo in solution. tandfonline.comnih.gov By modeling the intricate forces between atoms, MD studies help in understanding the structure-activity relationships that govern the function of these compounds. nih.gov

The study of how organic molecules adsorb onto metal surfaces is crucial, particularly in fields like corrosion inhibition. The Fe(110) surface is often selected for these theoretical studies because it is a densely packed and stable facet of iron. rsc.org Computational studies, often employing Density Functional Theory (DFT), investigate the adsorption properties of heterocyclic compounds, which share structural motifs with indoline, on this surface. chemrxiv.orgresearchgate.net

In the most stable adsorption configurations, molecules like pyrrole (B145914), furan, and thiophene (B33073) tend to lie flat at hollow sites on the Fe(110) surface, forming chemical bonds with multiple iron atoms. chemrxiv.orgresearchgate.net The adsorption mechanism is characterized by chemisorption, indicated by significant adsorption energies and charge transfer between the molecule and the metal surface. chemrxiv.org This interaction involves a dual charge transfer mechanism: electron donation from the π-systems and heteroatoms of the organic molecule to the vacant d-orbitals of the iron, and simultaneous back-donation from the filled d-orbitals of the metal to the π* orbitals of the molecule. nih.gov This process leads to strong covalent interactions and stabilizes the adsorption of the molecule on the surface. nih.gov

The strength of the adsorption of a molecule on a surface is quantified by its interaction energy or adsorption energy. A negative value for this energy indicates a favorable and stable adsorption process. researchgate.net For heterocyclic compounds on an Fe(110) surface, these energies are significant, confirming the chemical nature of the bond (chemisorption). chemrxiv.org

Below is a table summarizing representative adsorption energies for five-membered aromatic heterocycles on an Fe(110) surface, as determined by DFT calculations. These values provide a reference for the expected interaction strength of similar molecules like indoline derivatives.

| Molecule | Adsorption Energy (eV) |

| Pyrrole | -1.78 |

| Furan | -1.65 |

| Thiophene | -1.91 |

Note: Data derived from studies on similar heterocyclic compounds to illustrate the principles of interaction energies. chemrxiv.org

Structural Analysis and Conformational Studies

X-ray crystallography is an essential technique for determining the precise three-dimensional structure of molecules in the solid state. researchgate.net Studies on various indole and indoline derivatives have revealed detailed information about their crystal packing, molecular geometry, and intermolecular interactions. acs.orgmdpi.com

Analysis of indole analogue crystals shows that intermolecular forces such as hydrogen bonds, N–H···π, π···π stacking, and dipole–dipole interactions are crucial in defining the crystal structure. acs.org For instance, a study on a substituted pyridazino[4,5-b]indole derivative found that it crystallized in the triclinic system with a P-1 space group. mdpi.com Another related compound crystallized in the monoclinic system with a P2₁ space group. mdpi.com These studies provide specific data on unit cell parameters, bond lengths, and bond angles, confirming the molecular architecture. researchgate.netmdpi.com The planarity of the ring systems and the twist angles between different moieties within the molecule are also key findings from crystallographic analyses. mdpi.com

The following table presents crystallographic data for two different indole derivatives, illustrating the type of information obtained from such analyses.

| Parameter | Compound 1 (Monoclinic, P2₁) | Compound 3 (Triclinic, P-1) |

| a (Å) | 6.23510(10) | 5.9308(2) |

| b (Å) | 26.0156(4) | 10.9695(3) |

| c (Å) | 12.4864(2) | 14.7966(4) |

| α (°) | 90 | 100.5010(10) |

| β (°) | 93.243(2) | 98.6180(10) |

| γ (°) | 90 | 103.8180(10) |

| Volume (ų) | 2022.17(6) | 900.07(5) |

Source: Data from a study on substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivatives. mdpi.com

The conformation of a molecule, which describes the spatial arrangement of its atoms, can differ significantly between the solid state and in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying molecular conformation and dynamics in solution. beilstein-journals.orgauremn.org.brrsc.org

For molecules with flexible parts, such as N-substituted indolines, different conformers may exist in equilibrium. nih.govresearchgate.net NMR studies, including Nuclear Overhauser Effect (NOE) experiments, can identify the predominant conformers and reveal the energetic barriers to their interconversion. beilstein-journals.org For example, in diindolylureas, the orientation of the indolyl moieties can change upon binding to anions, shifting the conformational equilibrium. beilstein-journals.org The solvent can also have a significant effect on conformational preference, particularly for molecules capable of forming intramolecular hydrogen bonds. rsc.org In some N-substituted piperazines, which share a heterocyclic structure, temperature-dependent ¹H NMR spectroscopy has been used to determine the activation energy barriers for both amide bond rotation and ring inversion, which are typically in the range of 56 to 80 kJ mol⁻¹. nih.gov This type of analysis provides a detailed picture of the molecule's flexibility and preferred shapes in a liquid environment. nih.gov

Research on the Biological Activities and Pharmacological Relevance of Indolin 4 Ol Hydrochloride and Its Derivatives

General Biological Activity Profiles of Indoline (B122111) Derivatives

Anticancer Activities

Derivatives of the closely related indolin-2-one scaffold have demonstrated notable anticancer properties. For instance, a series of novel thiazolidinone-isatin hybrids were synthesized and evaluated for their cytotoxic effects. One compound, in particular, showed significant cytotoxicity against various cancer cell lines, including non-small-cell lung cancer (A549), breast epithelial cancer (MCF-7), and prostate cancer (PC3) cells, with IC50 values of 40 µM in MCF-7 and A549 cells, and 50 µM in PC3 cells. biointerfaceresearch.com Further studies on this compound indicated it induced cell death through apoptosis. biointerfaceresearch.com Another study on indolylisoxazolines identified compounds with potent anticancer activity, with IC50 values ranging from 2.5 to 5.0 µM against tested cancer cell lines. nih.gov Additionally, certain indolin-2-one derivatives incorporating 1,3,4-thiadiazole (B1197879) and aziridine (B145994) scaffolds have shown broad-spectrum activity against various cancer cell lines, with some compounds exhibiting potent activity against breast and colon cancer cell lines with IC50 values of 1.47 µM and 1.40 µM, respectively. acs.org

Table 1: Anticancer Activities of Selected Indoline Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazolidinone-isatin hybrid (7g) | MCF-7 (Breast) | 40 | biointerfaceresearch.com |

| Thiazolidinone-isatin hybrid (7g) | A549 (Lung) | 40 | biointerfaceresearch.com |

| Thiazolidinone-isatin hybrid (7g) | PC3 (Prostate) | 50 | biointerfaceresearch.com |

| Indolylisoxazolines (6c, 6d, 6i, 6l) | Various | 2.5 - 5.0 | nih.gov |

| 1,3,4-Thiadiazole-indolin-2-one (IVc) | Breast Cancer Panel | 1.47 | acs.org |

| Aziridine-indolin-2-one (VIc) | Colon Cancer Panel | 1.40 | acs.org |

| Indole-based 1,3,4-Oxadiazole (B1194373) (2e) | HCT116 (Colorectal) | 6.43 | mdpi.com |

| Indole-based 1,3,4-Oxadiazole (2e) | A549 (Lung) | 9.62 | mdpi.com |

Antimicrobial Activities (Antibacterial, Antifungal)

Indoline derivatives have been investigated for their potential as antimicrobial agents. researchgate.netnih.gov For example, certain synthesized indoline derivatives have shown very good activity against some Gram-positive and Gram-negative bacteria, as well as some fungal strains. researchgate.net In another study, spiro[indoline-3,3'- researchgate.netbiointerfaceresearch.comtandfonline.comtriazolidine]-2,5'-diones were synthesized and tested for their antimicrobial activities. One derivative, 4'-(4-Chlorophenyl)spiro[indoline-3,3'- researchgate.netbiointerfaceresearch.comtandfonline.comtriazolidine]-2,5'-dione, was found to be the most potent, with Minimum Inhibitory Concentration (MIC) values ranging from 12.71 to 50.84 µM against various bacteria. tandfonline.com Another derivative, 4'-(4-Methoxyphenyl)spiro[indoline-3,3'- researchgate.netbiointerfaceresearch.comtandfonline.comtriazolidine]-2,5'-dione, displayed significant antifungal activity with MIC values of 12.89 and 25.78 µM. tandfonline.com

Table 2: Antimicrobial Activities of Selected Indoline Derivatives

| Compound Class | Microorganism | MIC (µM) | Reference |

|---|---|---|---|

| 4'-(4-Chlorophenyl)spiro[indoline-3,3'- researchgate.netbiointerfaceresearch.comtandfonline.comtriazolidine]-2,5'-dione | Various Bacteria | 12.71 - 50.84 | tandfonline.com |

Anti-inflammatory Properties

The anti-inflammatory potential of indoline derivatives has been a subject of research. nih.govnih.govnih.gov Studies on 3-substituted-indolin-2-one derivatives have shown that some of these compounds can significantly suppress the production of inflammatory mediators. nih.govmdpi.com For instance, 3-(3-hydroxyphenyl)-indolin-2-one demonstrated the highest anti-inflammatory activity among a series of synthesized derivatives by inhibiting nitric oxide production and suppressing the expression of pro-inflammatory cytokines like TNF-α and IL-6 in a concentration-dependent manner. nih.govmdpi.com This compound was also found to inhibit key signaling pathways involved in inflammation, such as the Akt, MAPK, and NF-κB pathways. nih.govmdpi.com Another study highlighted that certain indole-2-one derivatives exhibited significant protection from LPS-induced septic death in mouse models, indicating potent anti-inflammatory effects in vivo. researchgate.net

Antiviral Activities

The indoline scaffold is present in several compounds with known antiviral activity. nih.govnih.gov For instance, oxindole (B195798) derivatives have been identified as potent inhibitors of HIV replication in low nanomolar concentrations. nih.gov The structural framework of indoline is a key feature in various antiviral agents, and research continues to explore new derivatives for activity against a range of viruses. For example, spirooxindole derivatives have been investigated for their potential against coronaviruses like SARS-CoV-2 and MERS-CoV. nih.gov Additionally, certain 4-oxo-4H-quinoline acylhydrazone derivatives have shown better antiviral activities against the Tobacco Mosaic Virus (TMV) than the commercial inhibitor ribavirin. nih.gov

Antioxidant Activities

Many indoline derivatives have been reported to possess significant antioxidant properties. researchgate.netnih.govresearchgate.net In one study, a series of synthesized indoline derivatives were subjected to in vitro DPPH assays, and most of them showed very good antioxidant activity. researchgate.net Similarly, a study on 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-yl]benzylidene}-1,3-dihydro-2H-indol-2-ones also revealed very significant antioxidant activity for most of the tested compounds. nih.gov The indole (B1671886) ring itself is recognized as a key component for antioxidant properties in molecules like melatonin. unica.it The antioxidant potential of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions.

Neuroprotective Effects

The neuroprotective potential of indoline derivatives has been explored in the context of neurodegenerative diseases. nih.govnih.govmdpi.com Oxindole alkaloids, such as isomitraphylline (B1672261) and mitraphylline, have demonstrated the ability to inhibit amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease. nih.gov These compounds also showed neuroprotective effects against Aβ-induced cytotoxicity in human neuroblastoma SH-SY5Y cells and attenuated cell death induced by oxidative stress. nih.gov Furthermore, certain synthetic indole-based compounds have been shown to reduce cell mortality in the presence of hydrogen peroxide-induced oxidative stress, demonstrating their neuroprotective properties. nih.gov

Antiparkinsonian Activities

Derivatives of the indoline structure have been investigated for their potential in treating Parkinson's disease. Patent literature suggests the utility of certain indolon derivatives for the preparation of medicaments aimed at treating Parkinsonism nih.gov. These compounds are explored for their ability to modulate neurodegenerative pathways implicated in the disease.

Anti-diabetic Activities

A significant area of research for indoline and indole derivatives has been in the management of diabetes. These compounds have been evaluated for their ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. Inhibition of these enzymes can help in controlling postprandial hyperglycemia, a crucial aspect of diabetes management.

Several studies have reported the synthesis and evaluation of indole-based derivatives as potent α-glucosidase inhibitors. For instance, a series of indole-based Schiff base derivatives were synthesized, with some compounds exhibiting significantly higher inhibitory activity than the standard drug, acarbose (B1664774) mdpi.com. Another study on indolo[1,2-b]isoquinoline derivatives also revealed potent α-glucosidase inhibitory effects, with one compound being approximately 186 times stronger than acarbose nih.gov. The inhibitory potential of these derivatives underscores the importance of the indole nucleus as a scaffold for designing novel anti-diabetic agents mdpi.comnih.gov.

| Compound/Derivative Type | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| Indole-based Schiff base (Compound 4g) | 10.89 ± 0.08 | Acarbose | 48.95 ± 15.98 |

| Indolo[1,2-b]isoquinoline (Compound 11) | 3.44 ± 0.36 | Acarbose | 640.57 ± 5.13 |

| 6-bromo-2-(4-chlorophenyl)-quinazoline 3-oxide | 0.92 ± 0.01 | Acarbose | Not specified in the same study |

| 2-(4-methoxyphenyl)-quinazoline 3-oxide | 1.04 ± 0.03 | Acarbose | Not specified in the same study |

Anti-HIV Activities

The indole scaffold is a key component in several anti-HIV agents. benthamdirect.com Derivatives of indole have demonstrated potent inhibitory activity against various stages of the HIV life cycle. benthamdirect.com Research has focused on their ability to inhibit crucial viral enzymes such as reverse transcriptase (RT) and integrase. benthamdirect.com

Novel cyclopropyl-indole derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds have shown efficacy in inhibiting HIV replication, with potencies comparable to the established NNRTI, nevirapine. nih.gov Furthermore, a class of indolopyridone compounds has been identified as competitive inhibitors of HIV reverse transcriptase, acting at the nucleotide-binding site. nih.gov Other studies have explored 1,3,4-oxadiazole derivatives containing an indole moiety, which have demonstrated potent inhibition of HIV-1 infectivity by interfering with viral transcription. asm.org

| Compound/Derivative Type | Activity Metric | Value | Target |

|---|---|---|---|

| Indolopyridone-1 (INDOPY-1) | IC50 | 290 nM | HIV-1 Reverse Transcriptase |

| 1,3,4-oxadiazole-indole derivative (Compound 9) | EC50 | 0.17 µM | HIV-1 Infectivity |

| 1,3,4-oxadiazole-indole derivative (Compound 13) | EC50 | 0.24 µM | HIV-1 Infectivity |

Specific Biological Mechanisms and Target Interactions

Kinase Inhibition (e.g., RET kinase, KDR/VEGFR2)

Indolin-2-one derivatives have emerged as a significant class of kinase inhibitors. They have been particularly investigated for their ability to inhibit receptor tyrosine kinases (RTKs) involved in cancer progression, such as RET kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR).

A new series of indoline-2-one derivatives has been designed and synthesized, demonstrating potent inhibitory activities against VEGFR-2. researchgate.net Some of these compounds exhibited IC50 values in the nanomolar range, comparable to or even better than the approved drug sunitinib. researchgate.net The structure-activity relationship studies of these derivatives have highlighted the importance of specific substitutions on the indolinone core for potent and selective kinase inhibition. nih.gov

| Compound/Derivative | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| Compound 17a | 0.078 | Sunitinib | 0.139 |

| Compound 10g | 0.087 | Sunitinib | 0.139 |

| Compound 5b | 0.160 | Sunitinib | 0.139 |

| Compound 15a | 0.180 | Sunitinib | 0.139 |

Molecular Interactions with Key Proteins (e.g., DNA Gyrase, Lanosterol 14 α-demethylase, KEAP1-NRF2)

The versatility of the indoline and indole scaffold allows for interaction with a wide range of protein targets through various molecular interactions.

DNA Gyrase: Molecular docking studies have suggested that indole and its derivatives can bind to the ATP-binding site of the GyrB subunit of DNA gyrase. researchgate.netnih.gov This interaction is predicted to involve hydrogen bonding and hydrophobic interactions with key residues in the active site, suggesting a potential mechanism for antibacterial activity. researchgate.netresearchgate.net

Lanosterol 14 α-demethylase: This enzyme is a crucial target for antifungal agents. Molecular docking studies have been employed to investigate the binding modes of various heterocyclic compounds, including those with an indole core, with the active site of Lanosterol 14 α-demethylase. neuroquantology.comnih.gov These studies help in the rational design of new antifungal compounds that can effectively inhibit ergosterol (B1671047) biosynthesis in fungi. researchgate.netnih.govneuroquantology.com

KEAP1-NRF2 Interaction: The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical regulator of cellular response to oxidative stress. nih.govresearchgate.netnih.govnih.gov Several indole derivatives have been identified as inhibitors of the KEAP1-NRF2 protein-protein interaction. nih.govresearchgate.netnih.gov By disrupting this interaction, these compounds can lead to the activation of the NRF2 pathway and the subsequent expression of antioxidant and cytoprotective genes. mdpi.comfrontiersin.orgmdpi.com

NMDA-GluN2B Receptor Binding Affinity

Derivatives of the indole scaffold have been investigated as ligands for the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. nih.gov The NMDA receptor is a key player in synaptic plasticity and its dysregulation is implicated in various neurological disorders.

Structure-activity relationship studies have identified several 3-substituted-indole derivatives with high binding affinity for the GluN2B subunit. researchgate.net These compounds act as antagonists at this site, and their binding affinities have been quantified using radioligand binding assays. The affinity of these derivatives is influenced by the nature and position of substituents on the indole ring.

| Compound/Derivative | Binding Affinity Metric | Value (nM) |

|---|---|---|

| (N-1H-indol-6-methanesulfonamide-3-yl)-2-(4-benzylpiperidin-1-yl)ethanone (10b) | IC50 | 8.9 |

| 3-benzazepin-1-ol with phenylcyclohexyl substituent (48) | Ki | < 6 |

| Phenolic-3-benzazepine with fluorine (60) | Ki | 16 |

Dual Enzyme Inhibition (e.g., 5-LOX/sEH)

The development of multitarget drugs is a promising strategy in medicinal chemistry, particularly for creating anti-inflammatory agents. acs.org A polypharmacological approach can achieve a balanced modulation of eicosanoid levels and reduce phenomena like metabolic shunting. acs.org In this context, dual inhibitors targeting both 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) are of significant interest. acs.orgnih.gov These inhibitors block the production of pro-inflammatory leukotrienes (LTs) while simultaneously increasing the levels of anti-inflammatory eicosanoids, such as epoxyeicosatrienoic acids (EETs). acs.org

Research has led to the identification of indoline-based compounds that act as dual 5-LOX/sEH inhibitors. acs.org Through an integrated approach involving in silico analysis and in vitro assays, an indoline derivative, compound 43 , was identified as a notable 5-LOX inhibitor. acs.org This discovery guided the design of new analogues, leading to the development of compound 73 , which demonstrated potent dual inhibitory activity against both 5-LOX and sEH. acs.org In vivo testing of compound 73 in models of zymosan-induced peritonitis and experimental asthma in mice revealed significant anti-inflammatory efficacy. acs.org

Table 1: Inhibitory Activity of Indoline Derivatives against 5-LOX and sEH Data sourced from in vitro enzymatic and cellular assays.

| Compound | Target Enzyme | IC50 (μM) |

| 73 | 5-LOX | 0.41 ± 0.01 |

| sEH | 0.43 ± 0.10 | |

| IC50 represents the concentration of the compound required to inhibit 50% of the enzyme's activity. |

Apoptosis Induction

The indoline scaffold is a key feature in various compounds that have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov The mechanisms by which these derivatives trigger apoptosis are diverse and often involve the intrinsic mitochondrial pathway. mdpi.comresearchgate.net

One of the key indicators of apoptosis is the activation of caspases, a family of protease enzymes. Indole-containing compounds have been observed to enhance the cleavage of PARP (poly(ADP-ribose) polymerase) and caspase-3, which are critical events in the apoptotic cascade. nih.gov Furthermore, these compounds can modulate the levels of the Bcl-2 family of proteins, which are central regulators of apoptosis. nih.gov For instance, the antitumor effect of the indole alkaloid Mukonal was attributed to its ability to control Bcl-2 levels. nih.gov

Studies on synthetic meriolin congeners, which contain an azaindole core, showed they strongly induce apoptosis in leukemia and lymphoma cells. mdpi.com The most potent of these derivatives was found to induce apoptosis via the intrinsic mitochondrial death pathway, a mechanism that was not inhibited by the overexpression of the anti-apoptotic protein Bcl-2. mdpi.com Similarly, a synthetic indolylquinoline derivative, EMMQ, was found to mediate cytotoxicity in non-small cell lung cancer cells through apoptotic cell death that begins with the disruption of the mitochondrial membrane potential. researchgate.net The process involved the release of cytochrome c and the cleavage of procaspase-3. researchgate.net These findings highlight the potential of indoline-based structures as scaffolds for developing new anticancer agents that function by inducing apoptosis. nih.gov

Structure-Activity Relationship (SAR) Studies for Indoline-Based Compounds

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. frontiersin.orgrsc.org For indoline and indole-based compounds, these studies provide crucial insights that guide the modification of molecules to enhance their therapeutic properties. frontiersin.orgnih.gov The indoline structure is particularly valuable in drug design due to its unique properties: the benzene (B151609) ring can engage in hydrophobic interactions, while the NH group can act as both a hydrogen bond donor and acceptor with protein residues. nih.gov

Correlation between Structural Features and Pharmacological Activity

SAR analyses have established clear links between the structural features of indoline derivatives and their pharmacological effects. frontiersin.org The core skeleton, consisting of the indole or indoline ring system, is often essential for activity. frontiersin.org The position and nature of substituents on this core can dramatically alter potency, selectivity, and intrinsic activity.

Key SAR findings for indoline and indole-based compounds include:

Substitution Position: The substitution pattern on the indole ring significantly impacts activity. For example, in a series of N-piperidinyl indoles, 2-substitution resulted in higher NOP receptor binding affinities and full agonism, whereas 3-substitution yielded partial agonists. nih.gov

Nature of Substituents: The type of group attached to the indoline core is critical. In the development of dual 5-LOX/sEH inhibitors, the indoline and 4-fluorobenzyl moieties of a lead compound were found to engage in π–π interactions within the sEH binding cavity, while its urea (B33335) group formed a hydrogen bond, all contributing to its inhibitory action. acs.org

Ring Modifications: Strategic substitutions on the indole ring can modulate activity by influencing properties like π-stacking, electron density, and lipophilicity. mdpi.com For instance, C5-substitution on the indole ring is known to play a pivotal role in modulating biological activity. mdpi.com

Design of Analogues to Optimize Activity

Insights gained from SAR studies are directly applied to the rational design of new analogues with optimized activity and improved physicochemical properties. mdpi.commdpi.com This process often begins with a "hit" or "lead" compound identified through screening. acs.org

The optimization process involves several strategies:

Scaffold Hopping and Modification: Based on the SAR of a lead compound, new analogues with modified core structures can be designed. For example, the notable 5-LOX inhibitory activity of the indoline derivative 43 led to the design and synthesis of 19 structurally related compounds to explore and expand the SAR for dual 5-LOX/sEH inhibition. acs.org

Strategic Substitution: New functional groups are introduced to enhance target engagement or improve pharmacokinetic properties. To improve the binding affinity and pharmacokinetic potential of certain α-glucosidase inhibitors, a series of C5-methoxy-substituted indole-based Schiff base derivatives were designed to enhance electronic distribution, π–π stacking, and lipophilicity. mdpi.com

Conjugation: Molecules can be conjugated with other chemical entities to improve properties like cytoselectivity. For instance, analogues of the antineoplastic agent DiMIQ were conjugated with a guanyl-amino acid chain, which significantly increased their cytotoxic effect against some cancer cell lines while showing less effect on normal cells. mdpi.com

This iterative cycle of design, synthesis, and testing allows medicinal chemists to refine molecular structures to achieve desired therapeutic profiles. acs.orgmdpi.com

In Vitro and In Vivo Biological Evaluation Methodologies

A variety of standardized in vitro and in vivo models are employed to evaluate the biological activity of indoline-based compounds. These assays are crucial for determining neuroprotective, anti-inflammatory, and cytotoxic effects.

Cell-Based Assays (e.g., H2O2-induced cell death, OGD/R-induced neuronal damage, LPS-induced cytokine secretion)

Cell-based assays provide a controlled environment to investigate the molecular mechanisms of a compound's action.

H2O2-induced cell death: Hydrogen peroxide (H2O2) is commonly used in vitro to induce oxidative stress and trigger cell death, mimicking conditions associated with neurodegenerative diseases. nih.govnih.gov In this assay, cultured cells, such as neuronal cells or macrophages, are exposed to H2O2, which leads to apoptotic or necrotic cell death. nih.govnih.gov The protective effects of test compounds, like indoline derivatives, are then evaluated by measuring cell viability. nih.govresearchgate.net For example, novel indolylmaleimide derivatives were tested for their ability to inhibit necrotic cell death induced by H2O2. nih.gov This model is valuable for screening compounds with antioxidant and cytoprotective properties. researchgate.net

OGD/R-induced neuronal damage: Oxygen-glucose deprivation/reperfusion (OGD/R) is an in vitro model that simulates the conditions of ischemic stroke. researchgate.netfrontiersin.org Cultured neurons are subjected to a period of glucose and oxygen deprivation, followed by reoxygenation, which induces neuronal injury and death. nih.gov The neuroprotective potential of indoline derivatives is assessed by their ability to improve cell viability following OGD/R exposure. researchgate.net This assay has shown that OGD/R induction can reduce the viability of primary cortical neurons to around 60%, and neuroprotective compounds can significantly reverse this decline. nih.gov

LPS-induced cytokine secretion: Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of the innate immune response and is used to induce inflammation in vitro and in vivo. hookelabs.commdpi.com In cell-based assays, immune cells like macrophages (e.g., RAW 264.7 cell line) are stimulated with LPS, leading to the production and secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). mdpi.comfrontiersin.org The anti-inflammatory activity of test compounds is determined by their ability to reduce the levels of these cytokines in the cell culture medium, which are typically quantified using ELISA. mdpi.comfrontiersin.org This model is crucial for identifying compounds that can modulate inflammatory responses. nih.gov

Enzymatic Assays

Enzymatic assays are fundamental in pharmacological research to determine the biological activity of a compound by measuring its effect on specific enzyme functions, such as inhibition or activation. For Indolin-4-Ol Hydrochloride and its derivatives, these assays are crucial for elucidating their mechanism of action and therapeutic potential. The indole and indoline chemical scaffolds are known to interact with a wide range of enzymes, and derivatives are frequently evaluated for their inhibitory properties against various targets. nih.govnih.govresearchgate.net

Research efforts, such as those detailed in patents covering this compound (referred to as compound AN-855), are often aimed at developing therapeutic agents for neurological diseases. google.com This involves targeting enzymes implicated in disease pathology, such as Acetylcholinesterase (AChE), an enzyme central to the progression of Alzheimer's disease. google.com The goal is to identify compounds that can effectively modulate the activity of such enzymes. google.com The potency of a compound in these assays is typically expressed as the half-maximal inhibitory concentration (IC50), which quantifies the amount of the substance needed to inhibit a specific biological or biochemical function by 50%.

Below is an illustrative table of results from enzymatic assays for representative heterocyclic compounds, demonstrating how the inhibitory activity of new chemical entities is quantified and compared.

| Compound Class | Target Enzyme | IC50 (µM) |

|---|---|---|

| Quinazolin-4-one Derivative | PARP1 | 0.47 |

| 4-Hydroxycoumarin Derivative | Carbonic Anhydrase-II | 263.0 |

| Indolin-2-one Derivative | Dopamine D4 Receptor* | 0.0005 |

*Binding affinity (Ki) value of 0.5 nM, presented here in µM for consistency.

Animal Models (e.g., zymosan-induced peritonitis, experimental asthma, middle cerebral artery occlusion)

To evaluate the in vivo efficacy of compounds like this compound and its derivatives, researchers utilize established animal models that mimic human diseases. These models are essential for assessing a compound's anti-inflammatory and neuroprotective effects.

Zymosan-Induced Peritonitis

The zymosan-induced peritonitis model is a widely used and robust method for studying acute inflammation. nih.gov Zymosan, a polysaccharide from yeast cell walls, is injected into the peritoneal cavity of an animal, typically a mouse, which elicits a sterile inflammatory response. nih.govnih.gov This response is characterized by the rapid recruitment of leukocytes, particularly neutrophils, from the bloodstream into the peritoneal cavity. meliordiscovery.com

The effectiveness of an anti-inflammatory agent in this model is quantified by collecting peritoneal lavage fluid a few hours after the zymosan challenge and analyzing several key parameters. meliordiscovery.com These include:

Differential Cell Counts: Specifically measuring the number of polymorphonuclear leukocytes (PMNs), such as neutrophils, which are key mediators of the acute inflammatory response. meliordiscovery.com

Inflammatory Mediators: Measuring the levels of pro-inflammatory cytokines and chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), in the lavage fluid via methods like ELISA. meliordiscovery.com

A reduction in these parameters compared to a vehicle-treated control group indicates significant anti-inflammatory activity. meliordiscovery.com The development of indoline derivatives is often aimed at reducing the release of pro-inflammatory cytokines and mitigating oxidative stress, activities that can be effectively measured using this model. google.com

| Parameter | Vehicle Control Group | Treatment Group | Percent Reduction |

|---|---|---|---|

| Total Leukocytes (cells/mL) | 15.2 x 10⁶ | 7.6 x 10⁶ | 50% |

| PMN Count (cells/mL) | 12.5 x 10⁶ | 5.0 x 10⁶ | 60% |

| MCP-1 Levels (pg/mL) | 2500 | 1000 | 60% |

Middle Cerebral Artery Occlusion (MCAO)

The Middle Cerebral Artery Occlusion (MCAO) model is considered a "gold standard" for mimicking focal ischemic stroke in preclinical research. dovepress.com This surgical model typically involves the insertion of a monofilament into the internal carotid artery to block the origin of the middle cerebral artery, thereby cutting off blood flow to a specific region of the brain. dovepress.com This induces ischemic damage that closely resembles what occurs in a common type of human stroke. dovepress.com

The neuroprotective potential of a test compound is evaluated by measuring its ability to reduce the extent of brain damage following the ischemic event. Key endpoints in the MCAO model include:

Infarct Volume: After a set period of occlusion and reperfusion, the brain is sectioned and stained, often with triphenyltetrazolium (B181601) chloride (TTC), which differentiates between healthy (red) and infarcted (pale) tissue. dovepress.com The total volume of the infarcted tissue is then calculated.

Neurological Deficit Score: Animals are assessed for motor and neurological function using a standardized scoring system to determine the functional impact of the stroke and any improvement resulting from treatment. nih.gov

This model is critical for evaluating compounds, such as indoline derivatives, that are being developed for the treatment of neurological diseases characterized by neuronal damage and inflammation. google.com

Pharmacokinetic Studies (e.g., in vivo administration, blood sample analysis)

Pharmacokinetic (PK) studies are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. nih.gov These studies are a critical step in drug development, as they help determine the compound's bioavailability and clearance rate. mdpi.com

The typical methodology for an in vivo PK study in an animal model, such as a rat, involves administering the compound through a specific route, often intravenously (IV) and orally (PO). mdpi.com Following administration, blood samples are collected at predetermined time points. mdpi.com The concentration of the drug in the plasma is then quantified using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). mdpi.com

The resulting plasma concentration-time data is used to calculate several key pharmacokinetic parameters:

Cmax: The maximum observed plasma concentration of the drug.

Tmax: The time at which Cmax is reached.

AUC (Area Under the Curve): The total exposure of the body to the drug over time.

CL (Clearance): The rate at which the drug is eliminated from the body. mdpi.com

Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, calculated by comparing the AUC from oral administration to the AUC from IV administration.

This information is vital for establishing a compound's potential for further development. High clearance or low oral bioavailability can indicate challenges that need to be addressed through chemical modification of the derivative. mdpi.com

| Parameter | IV Administration (5 mg/kg) | PO Administration (5 mg/kg) |

|---|---|---|

| Cmax (ng/mL) | 4458 | 150 |

| Tmax (min) | 5 | 30 |

| AUC (ng·min/mL) | 100,446 | 8,538 |

| Clearance (mL/min/kg) | 49.8 | - |

| Bioavailability (F%) | - | 8.5% |

Applications of Indolin 4 Ol Hydrochloride in Organic Synthesis and Material Science

Building Block for Complex Indole (B1671886) Derivatives

The indole nucleus is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, agrochemicals, and dyes. nih.govindole-building-block.com Compounds like Indolin-4-ol are considered important building blocks for the synthesis of more elaborate indole-containing molecules. indole-building-block.com The inherent reactivity of the indole scaffold allows for its incorporation into complex polycyclic structures. indole-building-block.com

The synthesis of complex indole derivatives often begins with simpler, functionalized indoles or indolines. mdpi.com For instance, synthetic strategies can involve palladium-catalyzed reactions to create intricate molecular architectures with multiple stereocenters. nih.govindole-building-block.com The functional groups on the starting indole, such as the hydroxyl group in Indolin-4-ol, provide a handle for further chemical transformations, enabling the construction of a diverse library of compounds. This versatility makes indole derivatives essential in medicinal chemistry and drug discovery, where they form the core of numerous biologically active agents. nih.govnih.gov

Role in the Synthesis of Quinolines and Related Heterocycles

The chemical framework of indoles and indolines can be rearranged or expanded to form other important heterocyclic systems, such as quinolines. One efficient method for synthesizing 4-indolylquinoline derivatives involves a two-step process starting from indole precursors. researchgate.net This process can include the Michael addition of an indole to a nitrochalcone, followed by a reductive cyclization of the intermediate to form the quinoline (B57606) ring system. researchgate.net

Various methods have been developed over the years to construct the quinolin-4-one core, a key structure in many medicinal compounds. nih.gov These methods often start from aniline (B41778) derivatives and employ reactions like the Gould-Jacobs or Conrad-Limpach cyclizations. nih.gov Transition metal-catalyzed reactions, particularly using palladium, have also become common in the synthesis of quinolin-4-ones, often utilizing carbon monoxide as a source for the carbonyl group. nih.gov The versatility of the indole starting material allows for its transformation into these related heterocyclic structures, expanding its utility in synthetic organic chemistry.

Corrosion Inhibition Studies of Indole and Indoline (B122111) Derivatives

The corrosion of metals, particularly in acidic environments common in industrial processes like pickling and descaling, is a significant economic and operational challenge. taylorfrancis.comelectrochemsci.org Organic compounds containing heteroatoms such as nitrogen, oxygen, and sulfur have been extensively studied as corrosion inhibitors. electrochemsci.orgmdpi.com Indole and indoline derivatives are particularly effective in this regard due to the presence of the nitrogen heteroatom and the π-electrons in the aromatic system. taylorfrancis.commdpi.com These features allow the molecules to adsorb onto the metal surface, creating a protective barrier that shields the metal from the corrosive medium. mdpi.comhw.ac.uk The effectiveness of these compounds as corrosion inhibitors depends on their concentration and the surrounding temperature. hw.ac.uk

Mechanisms of Adsorption on Metal Surfaces

The protective action of indole and indoline derivatives against corrosion is achieved through their adsorption onto the metal surface, a process that can occur via two primary mechanisms: physisorption and chemisorption. researchgate.net

Physisorption (Physical Adsorption): This process involves electrostatic interactions between the charged inhibitor molecules and the charged metal surface. researchgate.net The protonated nitrogen atom in the indoline ring can interact with negatively charged ions (like Cl⁻) adsorbed on the metal surface, facilitating the inhibitor's initial attraction and adherence. nih.gov

Chemisorption (Chemical Adsorption): This involves the formation of coordinate or covalent bonds between the inhibitor molecule and the metal. researchgate.net It occurs through the sharing of electrons between the inhibitor and the metal. The lone pair of electrons on the nitrogen atom and the delocalized π-electrons of the indole ring can be donated to the vacant d-orbitals of the metal atoms (e.g., iron), forming a stable, protective coordinate bond. electrochemsci.orgnih.gov

The adsorption process creates a film on the metal that acts as a barrier to mass and charge transfer, thereby slowing down both the anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions. mdpi.comnih.gov Such inhibitors are often classified as "mixed-type" inhibitors. researchgate.netju.edu.sa The stability and coverage of this adsorbed layer are often described by adsorption isotherms, such as the Langmuir isotherm, which relates the concentration of the inhibitor in the solution to its coverage on the metal surface. hw.ac.ukresearchgate.netnih.gov

Experimental and Theoretical Approaches to Inhibition Efficiency

The effectiveness of indole and indoline derivatives as corrosion inhibitors is evaluated using a combination of experimental and theoretical methods.

Experimental Techniques:

Weight Loss Measurements: This is a straightforward method where the mass of a metal coupon is measured before and after immersion in a corrosive solution with and without the inhibitor. researchgate.netnih.gov The difference in mass loss indicates the inhibitor's efficiency.

Electrochemical Methods: These techniques provide detailed insights into the corrosion mechanism.

Potentiodynamic Polarization (PDP): This method measures the current response of the metal to a changing potential. The resulting Tafel plots can determine the corrosion rate and indicate whether the inhibitor affects the anodic, cathodic, or both reactions (mixed-type). ju.edu.saias.ac.in

Electrochemical Impedance Spectroscopy (EIS): EIS analyzes the metal/solution interface by applying a small amplitude AC signal. It can measure the polarization resistance, which is inversely proportional to the corrosion rate, and provide information about the properties of the protective film formed by the inhibitor. nih.govias.ac.in

The table below summarizes findings from various studies on the inhibition efficiency of different indole derivatives on steel in acidic media.

| Inhibitor | Metal | Medium | Method | Concentration | Inhibition Efficiency (%) | Source |

| 2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI) | Mild Steel | 0.5 M H₂SO₄ | EIS, PDP | 90 ppm | 81.2 | nih.govju.edu.sa |

| Ethyl 3-formyl-1H-indol-2-carboxylate (FIC) | Mild Steel | 0.5 M H₂SO₄ | EIS, PDP | 90 ppm | 76.2 | nih.govju.edu.sa |

| Indole-3-carbaldehyde | Carbon Steel | 1 M HCl | EIS | 1 mM | 95 | researchgate.net |

| 2-Methylindole | Carbon Steel | 1 M HCl | EIS | 1 mM | 94 | researchgate.net |

| Indolinone Mannich Bases | Mild Steel | 1 M HCl | Weight Loss | 200 ppm | >90 | electrochemsci.org |

Theoretical Approaches:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to correlate the molecular structure of an inhibitor with its performance. electrochemsci.orgias.ac.in Calculated parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), and the dipole moment can predict an inhibitor's ability to donate electrons and adsorb onto a metal surface. electrochemsci.orgias.ac.in A higher EHOMO value generally indicates a greater tendency to donate electrons, leading to better inhibition efficiency.

Molecular Dynamics (MD) Simulations: These simulations model the interaction between the inhibitor molecules and the metal surface, providing a visual representation of the adsorption process and the formation of the protective layer. ju.edu.sa

These combined experimental and theoretical studies provide a comprehensive understanding of how indole and indoline derivatives function as effective corrosion inhibitors. nih.govdntb.gov.ua

Applications in Multicomponent Reactions for Heterocyclic Compound Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. rsc.org This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate complex and diverse molecular structures. rsc.orgmdpi.com

The indole scaffold is a versatile participant in MCRs for the synthesis of various heterocyclic compounds. rsc.orgresearchgate.net The indole ring can react as a nucleophile at several positions, most commonly at the C3 carbon or the N1 nitrogen atom. rsc.orgacs.org For example, a one-pot, three-component reaction can be designed involving an indole, an aldehyde, and an active methylene (B1212753) compound (like malononitrile (B47326) or a barbituric acid derivative) to produce highly functionalized heterocyclic systems. rsc.org These reactions are often catalyzed by acids or other agents to facilitate the condensation and cyclization steps. rsc.orgacs.org The use of indole derivatives in MCRs is a powerful tool for medicinal chemists to build libraries of novel compounds for biological screening. mdpi.comresearchgate.net

Future Research Directions for Indolin 4 Ol Hydrochloride

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of indoline (B122111) derivatives exist, future research should focus on developing more efficient, sustainable, and versatile synthetic routes to Indolin-4-ol hydrochloride and its analogs. nih.gov Key areas for exploration include the refinement of catalytic systems and the development of one-pot multicomponent reactions.

Future synthetic research could focus on:

Catalytic Hydrogenation: Investigating novel catalysts for the selective reduction of 4-hydroxyindole (B18505) to yield Indolin-4-ol with higher efficiency and under milder, more environmentally friendly conditions.

Transition-Metal Catalyzed Cyclization: Developing new intramolecular cyclization strategies from suitably substituted aniline (B41778) precursors to construct the indoline ring with precise control over regioselectivity.

Flow Chemistry: Adapting existing synthetic routes to continuous flow processes to enhance reaction efficiency, safety, and scalability, facilitating easier production for further research and development.

| Synthetic Method | Description | Potential Advantages |

|---|---|---|

| Asymmetric Catalysis | Use of chiral catalysts to produce specific enantiomers of Indolin-4-ol derivatives. | Access to enantiopure compounds for stereospecific biological evaluation. |

| Photoredox Catalysis | Utilizing visible light to initiate radical-based cyclization reactions for indoline ring formation. | Mild reaction conditions, high functional group tolerance, and novel reactivity. |

| Biocatalysis | Employing enzymes to perform key synthetic transformations. | High selectivity, green reaction conditions, and reduced waste generation. |

Advanced Computational Modeling for Drug Design and Material Science

Computational chemistry offers powerful tools to accelerate the discovery and optimization of this compound-based compounds. researchgate.net By simulating molecular interactions and predicting properties, these methods can guide synthetic efforts and prioritize candidates for experimental testing, saving significant time and resources. nih.gov

In the context of drug design , computational approaches can be used to:

Identify Biological Targets: Employing reverse docking and pharmacophore modeling to screen this compound against libraries of known protein structures to identify potential biological targets.

Optimize Binding Affinity: Using molecular dynamics simulations and free energy calculations to understand the binding mode of derivatives within a target's active site, guiding the design of analogs with improved potency. frontiersin.org

Predict ADMET Properties: Utilizing Quantitative Structure-Activity Relationship (QSAR) models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process. researchgate.net

For material science , computational modeling can predict:

Electronic Properties: Using Density Functional Theory (DFT) to calculate properties like the HOMO-LUMO gap, which is crucial for designing organic semiconductors and conductive polymers.

Polymerization Potential: Modeling the reactivity of the hydroxyl and amine groups to predict the feasibility of forming novel polymeric materials.

| Technique | Application Area | Predicted Outcome |

|---|---|---|

| Molecular Docking | Drug Design | Binding affinity and orientation of the molecule to specific protein targets. nih.gov |

| QSAR | Drug Design | Prediction of biological activity and pharmacokinetic properties. researchgate.net |

| Molecular Dynamics | Drug Design / Material Science | Stability of ligand-protein complexes; conformational behavior of polymers. |

| Density Functional Theory (DFT) | Material Science | Electronic structure, reactivity, and potential for use in optoelectronic devices. |

Expansion of Biological Activity Screening and Mechanism Elucidation

The indole (B1671886) and indoline scaffolds are present in a vast number of biologically active compounds, exhibiting a wide range of pharmacological effects including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnih.govresearchgate.net A critical future direction is the systematic and broad screening of this compound and its derivatives to uncover novel therapeutic applications.

Future research should involve:

High-Throughput Screening: Testing the compound against large panels of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and various enzymes, to identify novel activities.

Antimicrobial and Antiviral Assays: Evaluating its efficacy against a diverse range of pathogenic bacteria, fungi, and viruses, including drug-resistant strains. The indole nucleus is a known component of compounds with antimicrobial potential. researchgate.net

Anticancer Screening: Assessing its cytotoxic effects on various cancer cell lines and exploring its potential to inhibit pathways involved in tumor growth and proliferation. acs.org

Mechanism of Action (MoA) Studies: Once a significant biological activity is identified, detailed MoA studies are crucial. This includes identifying the specific molecular target, elucidating the signaling pathways involved, and understanding how the compound exerts its effect at a cellular level.

| Target Class | Rationale | Screening Method |

|---|---|---|

| Protein Kinases | Many indole derivatives are known kinase inhibitors. | Enzymatic assays, cell-based phosphorylation assays. |

| Microbial Enzymes | Potential for novel antimicrobial mechanisms. | Minimum Inhibitory Concentration (MIC) assays, specific enzyme inhibition assays. |

| DNA Topoisomerases | A common target for anticancer agents. mdpi.com | DNA relaxation/supercoiling assays. |

| Monoamine Oxidase (MAO) | The indoline structure is related to various neurotransmitters and psychoactive compounds. | Enzymatic activity assays. |

Development of this compound as a Precursor for Advanced Materials

The functional groups present in this compound—specifically the secondary amine and the phenolic hydroxyl group—make it an attractive building block for the synthesis of advanced functional materials.

Future research in this area could explore:

Conductive Polymers: The electron-rich aromatic system of the indoline core suggests potential for creating conductive materials through electropolymerization. The resulting polymers could have applications in sensors, organic electronics, and anti-corrosion coatings.

Functional Dyes and Pigments: Modification of the indoline structure could lead to the development of novel chromophores with unique photophysical properties, suitable for use in dye-sensitized solar cells or as fluorescent probes for biological imaging.

Polymer Additives: The antioxidant properties inherent in the phenol (B47542) and indoline motifs could be exploited by incorporating the molecule into polymer backbones to enhance thermal stability and prevent oxidative degradation. bath.ac.uk

| Potential Material | Key Structural Feature | Potential Application |

|---|---|---|

| Conductive Polymers | Electron-rich indoline ring system. | Organic sensors, flexible electronics. |

| Epoxy Resins | Reactive hydroxyl and amine groups. | High-performance adhesives and composites. |

| Antioxidant Polymer Additives | Phenolic hydroxyl group. | Stabilization of plastics and elastomers. |

| Functional Dyes | Aromatic core amenable to modification. | Fluorescent labeling, organic light-emitting diodes (OLEDs). |

Q & A

Q. What are the validated analytical methods for characterizing Indolin-4-Ol Hydrochloride in synthetic mixtures?

High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity. For quantitative analysis, calibration curves using reference standards (e.g., USP-grade materials) are essential to minimize systematic errors .

Q. How can researchers optimize synthetic routes for this compound?

A factorial design approach allows systematic evaluation of reaction parameters (e.g., temperature, catalyst concentration, solvent polarity). For example, a 2³ factorial design can identify interactions between variables and optimize yield while minimizing byproduct formation. Post-reaction purification via recrystallization or column chromatography should be validated using TLC or HPLC .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to potential carcinogenicity and dermal absorption risks, use fume hoods for solid/liquid transfers, wear nitrile gloves, and implement closed-system processing. Routine air sampling (OSHA 1910.1020) and emergency decontamination protocols (e.g., skin rinsing with pH-neutral solutions) are mandatory .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound in preclinical models be resolved?

Meta-analytical tools like I² and H statistics quantify heterogeneity across studies. For instance, an I² >50% indicates substantial variability, prompting subgroup analysis by species, dosage form (e.g., hydrogel vs. solution), or metabolic pathways. Sensitivity analysis excluding outliers can clarify dose-response relationships .

Q. What experimental designs are suitable for evaluating this compound’s cytotoxicity in 3D cell cultures?

Use a stratified design with triplicate spheroids exposed to gradient concentrations (0.1–100 µM). Measure viability via ATP luminescence and apoptosis markers (e.g., caspase-3). Confocal imaging with fluorescent probes (e.g., Calcein-AM/PI) validates spatial toxicity patterns. Normalize data to positive controls (e.g., doxorubicin) and solvent blanks .

Q. How can researchers assess the compound’s mechanism of action when structural analogs show conflicting bioactivity?

Molecular docking studies (e.g., AutoDock Vina) paired with mutagenesis assays identify critical binding residues. For example, alanine scanning of target proteins (e.g., kinase domains) can pinpoint residues where Indolin-4-Ol derivatives lose affinity. Cross-validate with SPR (surface plasmon resonance) to quantify binding kinetics .

Methodological Guidance

Best practices for reporting this compound data in peer-reviewed journals:

- Experimental Section: Detail synthesis steps, characterization data (e.g., NMR shifts, HPLC gradients), and statistical tests (ANOVA with post-hoc Tukey). Include raw data in supplementary files (e.g., .csv or .xlsx) .

- Tables/Figures: Use boxplots for dose-response curves and heatmaps for gene expression data. Avoid duplicating data in text and figures .

- Ethical Compliance: Disclose animal/cell line ethics approvals (IACUC or IRB numbers) and conflicts of interest .

Data Interpretation Tools

Statistical frameworks for reconciling in vitro-in vivo discrepancies:

Apply mixed-effects models to account for inter-study variability. Tools like Cochrane’s RevMan or R’s metafor package calculate pooled effect sizes (e.g., standardized mean differences) with 95% confidence intervals. Forest plots visually synthesize results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.